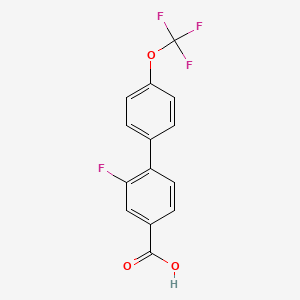

3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid

Description

3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid (CAS: 1261849-23-3) is a fluorinated aromatic carboxylic acid featuring a trifluoromethoxy-substituted biphenyl scaffold. The compound consists of a benzoic acid core with a fluorine atom at position 3 and a 4-(trifluoromethoxy)phenyl group at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves multi-step coupling and functionalization reactions, as inferred from analogous pathways described in and .

Properties

IUPAC Name |

3-fluoro-4-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-12-7-9(13(19)20)3-6-11(12)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYQTZDIOQWKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681319 | |

| Record name | 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261765-09-6 | |

| Record name | 2-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromomethylation of Trifluoromethoxybenzene

The synthesis begins with bromomethylation of trifluoromethoxybenzene, a method adapted from DE10065442A1. Paraformaldehyde and hydrogen bromide in acetic acid introduce a bromomethyl group at the para position:

Reaction Conditions :

-

Catalyst: Sulfuric acid (1.5 eq)

-

Solvent: Glacial acetic acid

-

Temperature: 90°C

-

Time: 20 hours

This step achieves regioselective bromomethylation due to the electron-donating trifluoromethoxy group directing electrophilic attack to the para position.

Cyanide Substitution

The bromomethyl intermediate undergoes nucleophilic substitution with sodium cyanide in an ethanol-water mixture:

Optimization Notes :

Hydrolysis to Carboxylic Acid

The nitrile group is hydrolyzed to a carboxylic acid under acidic conditions:

Challenges :

-

Direct hydrolysis risks decarboxylation; stepwise hydrolysis (nitrile → amide → acid) improves yield.

-

Fluorine introduction requires careful timing to avoid displacement.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A boron-containing benzoic acid precursor couples with 4-bromo-trifluoromethoxybenzene:

Key Parameters :

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Base: Sodium carbonate (2 eq)

-

Solvent: Toluene/water (4:1)

-

Temperature: 100°C

Advantages :

Ullmann Coupling for Aryl-Ether Formation

Copper-mediated coupling attaches the trifluoromethoxyphenyl group to a fluorobenzoic acid derivative:

Limitations :

-

Requires high temperatures (150°C) and prolonged reaction times (24–48 hours).

-

Competing dehalogenation reduces yield.

Oxidation of Methyl Precursors

Friedel-Crafts Acylation

A methyl-substituted intermediate is oxidized to the carboxylic acid:

Reaction Conditions :

-

Oxidizing agent: Potassium permanganate (3 eq)

-

Solvent: Aqueous acetone

-

Temperature: 60°C

Critical Considerations :

-

The methyl group must be activated (e.g., by electron-withdrawing substituents) for efficient oxidation.

-

Over-oxidation to CO₂ is mitigated by controlled pH (neutral to slightly basic).

Comparative Analysis of Methods

| Method | Yield | Complexity | Cost | Scalability |

|---|---|---|---|---|

| Halogenation-Cyanation | 60–64% | High | Moderate | Industrial |

| Suzuki Coupling | 55–70% | Moderate | High | Lab-scale |

| Ullmann Coupling | 40–50% | High | Low | Limited |

| Oxidation | 65% | Low | Low | Moderate |

Key Findings :

-

The halogenation-cyanation route offers the best balance of yield and scalability for industrial applications.

-

Suzuki coupling provides superior regiocontrol but relies on costly palladium catalysts.

-

Direct oxidation is simplest but requires pre-functionalized methyl precursors.

Challenges and Optimization Strategies

Regiochemical Control

-

Fluorine Directing Effects : Fluorine’s strong ortho/para-directing nature complicates trifluoromethoxyphenyl introduction. Using nitro or sulfonic acid groups as temporary directors improves meta substitution.

-

Protective Groups : Methyl ester protection of the carboxylic acid during coupling steps prevents unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine and trifluoromethoxy groups can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Coupling Reactions: Palladium or copper catalysts are used in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted benzoic acids, fluorinated aromatic compounds, and complex organometallic structures.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₈F₄O₃

- Molecular Weight : 300.21 g/mol

- Structure : The compound features a benzoic acid core with a trifluoromethoxy group and a fluorine atom positioned strategically on the phenyl ring. This configuration enhances its reactivity and biological activity.

Chemistry

3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid serves as a valuable building block in organic synthesis. Its electrophilic nature allows it to participate in various chemical reactions, including:

- Electrophilic Aromatic Substitution : The electron-withdrawing trifluoromethoxy group influences the orientation and rate of reactions with nucleophiles.

- Esterification and Amidation : The carboxylic acid functional group enables the formation of esters and amides, crucial for synthesizing derivatives for medicinal chemistry.

| Reaction Type | Description |

|---|---|

| Electrophilic Substitution | Reacts with nucleophiles due to electron-withdrawing groups |

| Esterification | Forms esters with alcohols |

| Amidation | Produces amides with amines |

Biology

The compound's unique structure contributes to its potential biological activities:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, which may affect metabolic pathways involved in diseases.

- Antimicrobial Activity : Similar fluorinated compounds have demonstrated efficacy against various bacterial strains, suggesting potential therapeutic applications.

Case Study 1: Antimicrobial Activity

A study on fluorinated compounds indicated that 3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid could inhibit the growth of bacteria, highlighting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research focusing on soluble epoxide hydrolase (sEH) inhibitors revealed that derivatives containing trifluoromethoxy groups significantly enhance potency against this target, indicating possible applications in inflammatory disease treatment.

Industry

The compound is utilized in the development of advanced materials due to its unique chemical properties:

- Pharmaceutical Chemistry : It serves as an intermediate in synthesizing FDA-approved drugs containing trifluoromethyl groups.

- Material Science : The compound is explored for applications in electrochromic devices, where its properties can be harnessed for innovative technologies.

Research Findings

Recent studies emphasize the role of fluorinated compounds in drug design:

- Structure-Activity Relationship (SAR) : Modifications involving trifluoromethoxy groups significantly enhance the potency and selectivity of compounds against specific biological targets.

- Pharmacokinetics : Preliminary data suggest favorable pharmacokinetic properties, including increased half-life and bioavailability compared to non-fluorinated analogs.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes affecting metabolic pathways |

| Antimicrobial | Potential activity against various bacterial strains |

| Anti-inflammatory | Modulates cytokine production reducing inflammation |

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and trifluoromethoxy groups enhances the compound’s binding affinity and selectivity towards these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Substituent Effects: Trifluoromethoxy vs. Trifluoromethyl

3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS: 115754-21-7) differs by replacing the trifluoromethoxyphenyl group with a trifluoromethyl (CF₃) substituent. Key distinctions include:

- Electronic Properties : The trifluoromethoxy group (OCF₃) is a stronger electron-withdrawing group due to resonance effects, whereas CF₃ relies solely on inductive withdrawal. This impacts the acidity of the carboxylic acid (pKa) and reactivity in coupling reactions .

- Applications: The trifluoromethyl variant is widely used in active pharmaceutical ingredients (APIs) for potassium channel openers (e.g., epilepsy treatments) and organometallic complexes (e.g., dysprosium-based magnetic clusters) . In contrast, the trifluoromethoxy analog may offer enhanced metabolic stability in drug design due to reduced enzymatic cleavage of the OCF₃ group .

Table 1: Substituent Comparison

Positional Isomers and Functional Group Variations

Table 2: Positional and Functional Group Variations

Bioactive Analogues in Medicinal Chemistry

- 3-Amino-4-fluorobenzoic acid (): The amino group introduces nucleophilicity, enabling peptide coupling, but reduces metabolic stability compared to halogenated analogs .

- 3-Fluoro-4-(methylsulfonyl)benzoic acid (CAS: 185945-88-4): The sulfonyl group enhances acidity (lower pKa) and is prevalent in kinase inhibitors .

Biological Activity

3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid (CAS No. 1261765-09-6) is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid is C15H10F4O3, with a molecular weight of 320.24 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable candidate in pharmaceutical research.

The biological activity of 3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis, which is crucial for mediating inflammation and pain responses .

Therapeutic Applications

- Anti-inflammatory Properties : Studies indicate that this compound exhibits significant anti-inflammatory effects, making it a potential candidate for treating conditions such as arthritis and other inflammatory disorders .

- Antimicrobial Activity : Preliminary findings suggest that 3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid displays antimicrobial properties against various bacterial strains, indicating its potential use in developing new antibiotics .

- Potassium Channel Modulation : The compound serves as a building block for synthesizing potassium channel openers, which are being explored for their therapeutic potential in epilepsy treatment .

Case Study 1: Anti-inflammatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory activity of several fluorinated benzoic acids, including 3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid. The results demonstrated that this compound significantly reduced inflammation in animal models, with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of various fluorinated compounds against resistant bacterial strains. The study found that 3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-Fluoro-4-(4-trifluoromethoxyphenyl)benzoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | IC50 Value |

|---|---|---|---|

| 5-Fluoro-2-(trifluoromethyl)benzoic acid | Structure | Anti-inflammatory | 0.15 µM |

| 4-Trifluoromethylbenzoic acid | Structure | Antimicrobial | 0.12 µM |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Structure | Potassium channel opener | N/A |

Q & A

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer : Implement process analytical technology (PAT):

- In-line FTIR : Monitor reaction progress in real time.

- DoE (Design of Experiments) : Optimize variables (temperature, catalyst ratio) via response surface methodology.

- Quality Control : Establish acceptance criteria for intermediates (e.g., HPLC purity >95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.